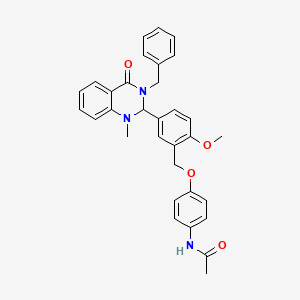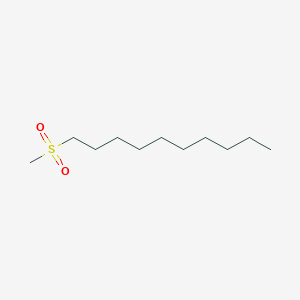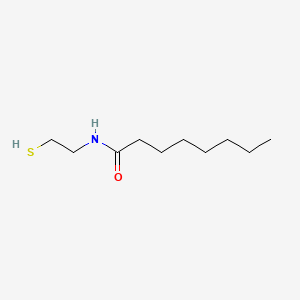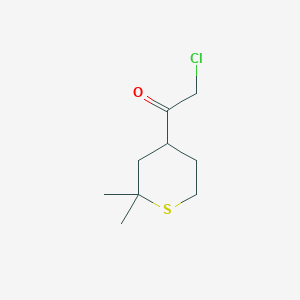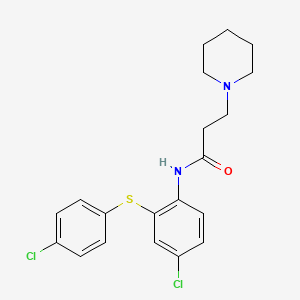
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- is a complex organic compound with the molecular formula C20H22Cl2N2OS This compound is characterized by the presence of a piperidine ring, a propanamide group, and a chlorinated phenyl thioether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thioether Linkage: The reaction between 4-chlorothiophenol and 4-chloro-2-nitrobenzene under basic conditions to form 4-chloro-2-((4-chlorophenyl)thio)nitrobenzene.
Reduction of the Nitro Group: The reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation Reaction: The final step involves the reaction of the amine with 3-(1-piperidinyl)propanoic acid or its derivatives to form the desired 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide or thioether groups, using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or reduced thioether derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.
Mécanisme D'action
The mechanism of action of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-
- 1-Piperidinepropionanilide, 4′-chloro-2′-((p-chlorophenyl)thio)
- 2-(3-Piperidinopropionamido)-4′,5-dichlorodiphenyl sulfide
Uniqueness
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63916-56-3 |
|---|---|
Formule moléculaire |
C20H22Cl2N2OS |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
N-[4-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-15-4-7-17(8-5-15)26-19-14-16(22)6-9-18(19)23-20(25)10-13-24-11-2-1-3-12-24/h4-9,14H,1-3,10-13H2,(H,23,25) |
Clé InChI |
KCGUXDJRVTZQAT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


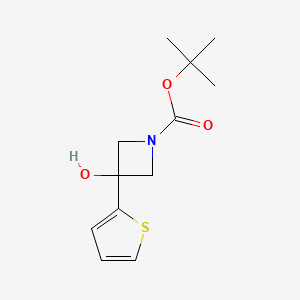
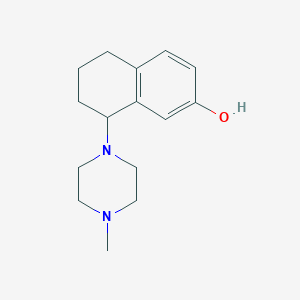
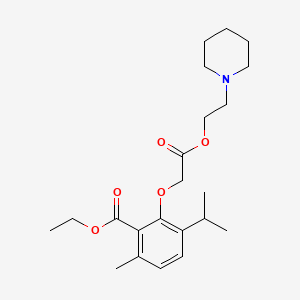
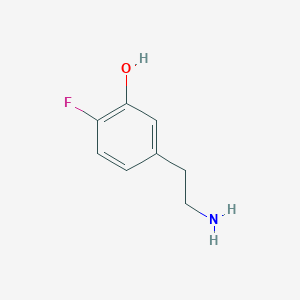
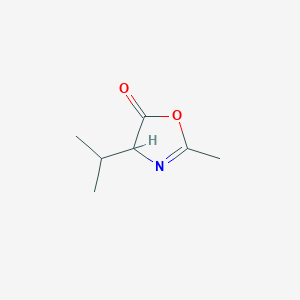
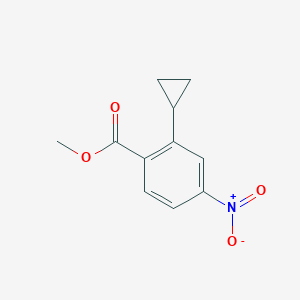

![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
